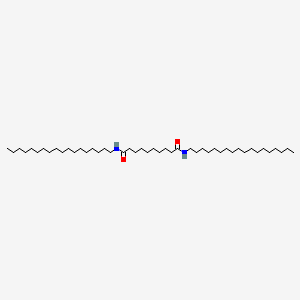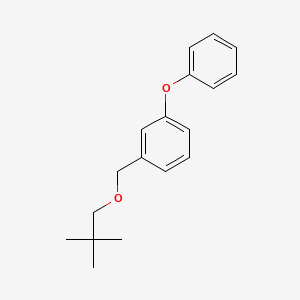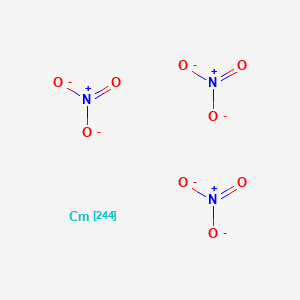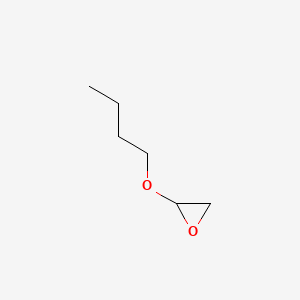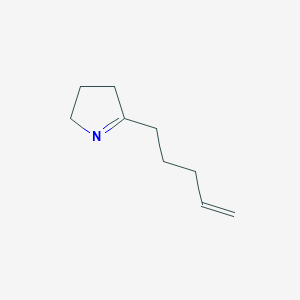
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 3,4-dihydro configuration and a 5-(4-pentenyl) substituent, making it a unique derivative of pyrrole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include catalytic copper(II) and air.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrole, 3,4-dihydro-5-phenyl-: This compound features a phenyl group instead of a pentenyl group.
3,4-Dihydro-2H-pyran: A similar heterocyclic compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
118282-72-7 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
5-pent-4-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-2-3-4-6-9-7-5-8-10-9/h2H,1,3-8H2 |
Clé InChI |
WJKSAHDESXEIBH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1=NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
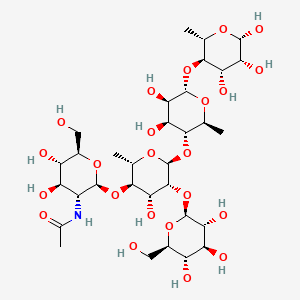
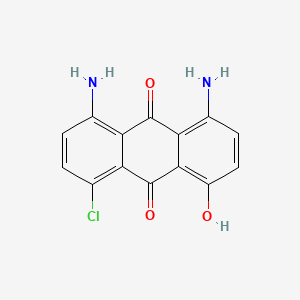



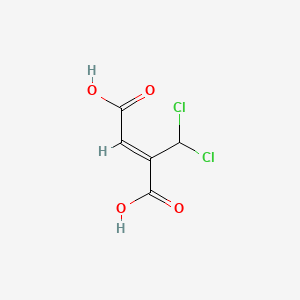
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
